2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
“2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C14H9N3 . It has a molecular weight of 219.24 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl group attached to an imidazo[1,2-a]pyridine ring, with a carbonitrile group at the 6-position . The InChI code for this compound is 1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 219.24 g/mol . It has an XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 219.079647300 g/mol . The topological polar surface area is 41.1 Ų . It has a heavy atom count of 17 .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyridine and Fused Pyridine Derivatives
A series of pyridine carbonitriles, including variations of the 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, were synthesized. These compounds have potential applications in the development of new chemical entities (Al-Issa, 2012).
One-Pot Synthesis Approach
A study demonstrated a one-pot synthesis method for creating 2-Phenylimidazo[1,2-a]pyridines, offering an efficient approach to synthesizing these compounds (Le, Xie, & Xu, 2012).
Biological and Medicinal Applications
Antimicrobial Agents
Synthesis of novel pyrimidine-5-carbonitriles with antimicrobial properties, including derivatives of this compound, has shown promising results against a range of bacterial strains (Al-Abdullah et al., 2011).
Cathepsin S Inhibitors
Derivatives of 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile, related to this compound, have been identified as potent inhibitors of cathepsin S, an enzyme involved in various diseases (Cai et al., 2010).
Antitumor Activities
Certain pyrazolo-N-glycoside derivatives, linked to pyrazole analogues including structures similar to this compound, have shown potential as antitumor agents (Hafez & El-Gazzar, 2015).
Anti-inflammatory Effects
A range of heterocyclic derivatives connected to pyrazole moieties, like this compound, have displayed significant anti-inflammatory activities, comparable to known anti-inflammatory drugs (Fahmy et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as rab11a and potentially influence pathways involving proteins like IKK-ɛ and TBK1 .
Mode of Action
It’s known that related compounds can inhibit the prenylation of rab11a , a process crucial for protein function and cellular processes.
Result of Action
Related compounds have been shown to have effects on protein function, such as inhibiting the prenylation of rab11a , which could potentially influence various cellular processes.
Action Environment
It’s worth noting that the properties of related compounds can be affected by intermolecular interactions , suggesting that the compound’s action could potentially be influenced by its environment.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMAYUWGRFWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254820 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-29-9 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214958-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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